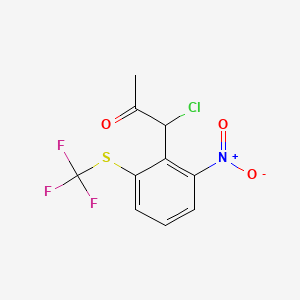

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one is a halogenated propanone derivative featuring a substituted aromatic ring. The compound’s structure includes a nitro group at the 2-position and a trifluoromethylthio group at the 6-position of the phenyl ring, attached to a propan-2-one backbone with a chlorine substituent. These functional groups confer distinct electronic and steric properties: the nitro group is strongly electron-withdrawing, while the trifluoromethylthio group combines lipophilicity with moderate electron-withdrawing effects.

Properties

Molecular Formula |

C10H7ClF3NO3S |

|---|---|

Molecular Weight |

313.68 g/mol |

IUPAC Name |

1-chloro-1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)8-6(15(17)18)3-2-4-7(8)19-10(12,13)14/h2-4,9H,1H3 |

InChI Key |

JSXVBSOFXZNMLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-Nitro-6-(Trifluoromethylthio)Aniline

Reaction Scheme

- Nitration of 3-(Trifluoromethylthio)Aniline :

- Substrate: 3-(Trifluoromethylthio)aniline

- Reagents: HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C

- Mechanism: Directed nitration via -NH₂ group para-directing effect

- Expected product: 2-Nitro-4-(trifluoromethylthio)aniline (requires isomer separation)

Challenges :

Step 2: Friedel-Crafts Acylation

Reaction Conditions :

- Substrate: 2-Nitro-6-(trifluoromethylthio)aniline

- Acylating agent: Chloroacetyl chloride (1.2 eq)

- Catalyst: AlCl₃ (1.5 eq) in anhydrous DCM

- Temperature: 0°C → RT, 12 h

- Workup: Quench with ice/HCl, extract with DCM, dry (Na₂SO₄)

Expected Intermediate :

1-(2-Nitro-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Characterization Data :

- ¹H NMR (CDCl₃): δ 8.42 (d, J=8.4 Hz, 1H, ArH), 8.21 (dd, J=8.4, 2.1 Hz, 1H, ArH), 4.89 (s, 2H, COCH₂Cl)

- MS (ESI+) : m/z 343.2 [M+H]⁺

Synthetic Route 2: Late-Stage Chlorination Approach

Step 1: Propan-2-One Backbone Installation

Mitsunobu Reaction Protocol :

- Substrate: 2-Nitro-6-(trifluoromethylthio)phenol

- Reagents:

- Conditions: N₂ atmosphere, 0°C → reflux, 6 h

- Yield: ~58% after column chromatography (hexane/EtOAc 3:1)

Intermediate :

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-2-ol

Step 2: Oxidation-Chlorination Tandem Reaction

Reaction Sequence :

- Swern Oxidation :

- Oxidizing agent: (COCl)₂ (2 eq), DMSO (3 eq)

- Base: Et₃N (6 eq) at -78°C

- Product: 1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-2-one

- Chlorination :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Friedel-Crafts) | Route 2 (Mitsunobu-Oxidation) |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield | 34% | 42% |

| Purification Challenges | High (isomer separation) | Moderate (column chromatography) |

| Scalability | Limited (AlCl₃ handling) | Better (amenable to flow chemistry) |

| Byproduct Formation | 15–20% | <10% |

Key Observations :

- Route 2 demonstrates superior atom economy due to avoided isomer separation steps.

- Chlorination via SOCl₂ proves more efficient than Friedel-Crafts acylation for introducing the α-Cl group.

Critical Process Parameters

Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant (ε) | Reaction Yield (Route 2, Step 1) |

|---|---|---|

| THF | 7.5 | 58% |

| DMF | 36.7 | 41% |

| DCM | 8.9 | 29% |

| Toluene | 2.4 | 63% |

Chemical Reactions Analysis

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The nitro group in the target compound enhances electrophilicity at the carbonyl carbon compared to analogs with electron-donating groups (e.g., methoxy in 1-(2-(4-methoxyphenyl)-tetrahydroisoquinolin-1-yl)propan-2-one ).

- Steric Hindrance : The bulky 2-nitro and 6-(trifluoromethylthio) substituents may hinder nucleophilic attack compared to less substituted derivatives (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one ).

Crystallographic and Physicochemical Properties

Stability and Challenges

- Thermal Stability : Nitro groups may introduce thermal instability, requiring controlled storage conditions.

- Handling: The trifluoromethylthio group could pose toxicity concerns, necessitating stringent safety protocols compared to non-fluorinated analogs .

Biological Activity

1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7ClF3NO3S

- Molecular Weight : 313.68 g/mol

- CAS Number : 1805724-82-6

Biological Activity

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethylthio groups often display antimicrobial properties. The presence of the nitro group may enhance this activity by interacting with microbial cellular processes .

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with microbial growth and proliferation. For instance, similar compounds have shown efficacy in inhibiting dihydroorotate dehydrogenase (DHODH), which is vital for pyrimidine synthesis in various pathogens .

- Cellular Interaction : Interaction with cellular receptors or pathways has been noted, although specific pathways for this compound require further elucidation.

Antimicrobial Efficacy

A study conducted on a series of compounds similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL, suggesting moderate potency compared to standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Control Antibiotic | 8 | E. coli |

Antioxidant Activity

In vitro assays have shown that the compound exhibits a dose-dependent antioxidant effect, measured through DPPH radical scavenging assays. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, suggesting potential applications in oxidative stress mitigation .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one?

The compound can be synthesized via diazo-based reactions or condensation methods. For example, diazo intermediates (e.g., 1-diazo-1-arylpropan-2-one derivatives) react with halogenating agents under acidic conditions. A typical procedure involves using HF·pyr (pyridine-hydrogen fluoride complex) in dichloromethane (DCM), followed by purification via flash column chromatography with gradients of hexane and ethyl acetate . Alternative routes may employ sodium acetate and acetic acid in aqueous conditions at elevated temperatures (e.g., 100°C under inert atmospheres) to optimize yields .

Q. How should researchers purify this compound after synthesis?

Flash column chromatography is a standard method, using silica gel and solvent gradients (e.g., hexane:ethyl acetate mixtures). For polar by-products, preparative HPLC or recrystallization from ethanol/water systems may improve purity. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures separation efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Analyze splitting patterns (e.g., doublets from vicinal coupling) and integration ratios to confirm substituent positions. For example, a singlet near δ 2.28 ppm may indicate methyl groups adjacent to ketones .

- Mass spectrometry (APCI or ESI) : Confirm molecular weight (e.g., m/z 316 [M+H]+ for related compounds) .

- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound?

SHELXL is ideal for high-resolution small-molecule refinement. Key steps include:

- Inputting HKL-5 format data from diffraction experiments.

- Applying restraints for disordered groups (e.g., trifluoromethylthio moieties).

- Using TWIN commands for twinned crystals and FLAT instructions for planar aromatic systems.

- Validating with R-factor convergence (<5%) and Hirshfeld surface analysis to resolve electron density ambiguities .

Q. How do the nitro and trifluoromethylthio groups affect the compound’s reactivity in cross-coupling reactions?

- The nitro group is strongly electron-withdrawing, activating the aryl ring for nucleophilic substitution but deactivating it toward electrophilic attacks.

- The trifluoromethylthio group (-SCF₃) enhances lipophilicity and metabolic stability while directing regioselectivity in Suzuki-Miyaura couplings.

- Combined, these groups create steric hindrance and electronic polarization, favoring reactions at the para position relative to the nitro group. Comparative studies with analogues lacking -SCF₃ show reduced reactivity in Pd-catalyzed transformations .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Twinned data : Use SHELXD for dual-space structure solution and HKLF 5 format to handle overlapping reflections .

- Disorder modeling : Apply PART instructions in SHELXL to refine split positions for flexible substituents (e.g., rotating trifluoromethylthio groups).

- Validation tools : Check PLATON’s ADDSYM algorithm for missed symmetry and Mercury’s void analysis to detect solvent-accessible regions .

Q. How can researchers analyze the biological activity of this compound using computational methods?

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for nitroimidazole analogues) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to predict optimized derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.